molecular formula C21H14N2O2 B609357 5-{2',6'-Dihydroxy-[1,1'-biphenyl]-4-yl}-1H-indole-3-carbonitrile CAS No. 1179347-65-9

5-{2',6'-Dihydroxy-[1,1'-biphenyl]-4-yl}-1H-indole-3-carbonitrile

Cat. No. B609357
CAS RN: 1179347-65-9
M. Wt: 326.36
InChI Key: IGSYZPLXAFVMKY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes an indole and a biphenyl group, both of which are common structures in organic chemistry . The indole group is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The biphenyl group consists of two benzene rings connected by a single bond .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of the indole and biphenyl groups, as well as the positions of the hydroxy (OH) groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole and biphenyl groups, as well as the hydroxy groups. These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the hydroxy groups could make it more polar and potentially increase its solubility in water .

Scientific Research Applications

Supramolecular Aggregation

Research by Low et al. (2007) focused on the supramolecular aggregation of similar compounds. They found that these compounds can form cyclic centrosymmetric dimers and chains through hydrogen bonds and pi-pi stacking interactions. This study contributes to the understanding of molecular interactions and structures in these compounds (Low et al., 2007).

Molecular Docking and Inhibition Studies

Studies by Venkateshan et al. (2020) have explored azafluorene and azaphenantherene derivatives, which include similar structures, for their potential as inhibitors of SARS-CoV-2. Their work involved molecular docking analysis and quantum chemical studies, suggesting these compounds' potential in antiviral research (Venkateshan et al., 2020a), (Venkateshan et al., 2020b).

Crystal Structure and DFT Calculations

Another study by Venkateshan et al. (2019) analyzed the crystal structure and performed DFT calculations on pyridine derivatives, which are structurally related. Their research provides insights into the molecular and electronic structure of these compounds (Venkateshan et al., 2019).

Synthesis and Antiproliferative Activity

Research on the synthesis and antiproliferative activity of similar compounds has been conducted by Nassar et al. (2016). They synthesized new derivatives and evaluated their potential in inhibiting cell proliferation, contributing to cancer research (Nassar et al., 2016).

Green Corrosion Inhibition

A study by Verma et al. (2015) on 2-aminobenzene-1,3-dicarbonitriles derivatives, which are structurally similar, demonstrated their use as corrosion inhibitors. Their research provides an environmentally friendly approach to protecting metals against corrosion (Verma et al., 2015).

One-Pot Synthesis Methods

Thirumurugan et al. (2009) developed a one-pot multi-component reaction method for synthesizing related bipyridine derivatives. This method offers efficient synthesis with high yields and short reaction times (Thirumurugan et al., 2009).

Anti-inflammatory and Antimicrobial Activities

Alam et al. (2012) synthesized new dihydropyrimidine-5-carbonitrile derivatives and evaluated their anti-inflammatory and antimicrobial properties. This research contributes to the development of new pharmacological agents (Alam et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it’s a solid, dust formation should be avoided. If it’s a liquid, it might produce vapors that should not be inhaled .

Future Directions

The future directions for research on this compound would depend on its intended use and its properties. For example, if it’s a pharmaceutical compound, future research might focus on improving its efficacy or reducing its side effects .

properties

IUPAC Name

5-[4-(2,6-dihydroxyphenyl)phenyl]-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O2/c22-11-16-12-23-18-9-8-15(10-17(16)18)13-4-6-14(7-5-13)21-19(24)2-1-3-20(21)25/h1-10,12,23-25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSYZPLXAFVMKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C2=CC=C(C=C2)C3=CC4=C(C=C3)NC=C4C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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